N-(4-bromo-3-methylphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
N-(4-BROMO-3-METHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenyl group, a methanesulfonyl group, and a tetrahydrobenzoxazepine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of N-(4-BROMO-3-METHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the Tetrahydrobenzoxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydrobenzoxazepine ring.
Introduction of the Brominated Phenyl Group: The brominated phenyl group is introduced through a substitution reaction, where a suitable brominated precursor reacts with the intermediate compound.
Addition of the Methanesulfonyl Group: The methanesulfonyl group is added using a sulfonylation reaction, typically involving methanesulfonyl chloride and a base.
Final Coupling and Purification: The final step involves coupling the intermediate compounds to form the target compound, followed by purification using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-(4-BROMO-3-METHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the brominated phenyl group or the carboxamide moiety, resulting in the formation of corresponding amines or alcohols.
Substitution: The brominated phenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols).
Scientific Research Applications
N-(4-BROMO-3-METHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-BROMO-3-METHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-BROMO-3-METHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can be compared with similar compounds, such as:
N-(4-BROMO-3-METHYLPHENYL)BENZAMIDE: This compound shares the brominated phenyl group but lacks the tetrahydrobenzoxazepine core and methanesulfonyl group.
Methyl 4-bromo-3-methylbenzoate: This compound contains the brominated phenyl group and a methyl ester, but lacks the tetrahydrobenzoxazepine core and methanesulfonyl group.
The uniqueness of N-(4-BROMO-3-METHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C18H19BrN2O4S |
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Molecular Weight |
439.3 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C18H19BrN2O4S/c1-12-11-13(7-8-14(12)19)20-18(22)17-9-10-21(26(2,23)24)15-5-3-4-6-16(15)25-17/h3-8,11,17H,9-10H2,1-2H3,(H,20,22) |
InChI Key |
QGHNANYNXKHGNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C)Br |
Origin of Product |
United States |
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